molecular formula C18H24N4O3 B2777989 1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-(3-methoxyphenoxy)ethanone CAS No. 1396683-36-5

1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-(3-methoxyphenoxy)ethanone

Cat. No.: B2777989
CAS No.: 1396683-36-5
M. Wt: 344.415
InChI Key: RYIJFCPKUIKFNQ-UHFFFAOYSA-N
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Description

1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-(3-methoxyphenoxy)ethanone is a complex organic compound that features a combination of imidazole, piperazine, and methoxyphenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-(3-methoxyphenoxy)ethanone typically involves multiple steps:

    Formation of the Imidazole Derivative: The initial step involves the synthesis of the imidazole derivative. This can be achieved by reacting glyoxal with ammonia and formaldehyde under acidic conditions to form 1H-imidazole.

    Attachment of the Piperazine Moiety: The imidazole derivative is then reacted with 1-(2-chloroethyl)piperazine in the presence of a base such as potassium carbonate to form the intermediate 1-(2-(1H-imidazol-1-yl)ethyl)piperazine.

    Coupling with Methoxyphenoxy Ethanone: The final step involves the coupling of the intermediate with 2-(3-methoxyphenoxy)ethanone using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-(3-methoxyphenoxy)ethanone can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to reduce ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the imidazole or piperazine nitrogen atoms, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Alkylated derivatives.

Scientific Research Applications

1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-(3-methoxyphenoxy)ethanone has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmaceutical agent, particularly in targeting neurological and cardiovascular diseases.

    Biological Studies: The compound is used in studies involving receptor binding and enzyme inhibition due to its structural similarity to biologically active molecules.

    Chemical Biology: It serves as a probe in chemical biology to study the interactions between small molecules and biological macromolecules.

    Industrial Applications: Potential use in the synthesis of more complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-(3-methoxyphenoxy)ethanone involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target G-protein coupled receptors (GPCRs) or ion channels, given its structural features.

    Pathways Involved: It could modulate signaling pathways related to neurotransmission or cardiovascular function, depending on its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(1H-imidazol-1-yl)ethyl)piperazine: Lacks the methoxyphenoxy group, potentially altering its biological activity.

    2-(3-methoxyphenoxy)ethanone: Lacks the imidazole and piperazine moieties, which are crucial for receptor binding.

    1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-(phenoxy)ethanone: Similar structure but without the methoxy group, which may affect its pharmacokinetic properties.

Uniqueness

1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-(3-methoxyphenoxy)ethanone is unique due to the combination of its functional groups, which confer specific binding properties and biological activities that are not present in the individual components or other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

1-[4-(2-imidazol-1-ylethyl)piperazin-1-yl]-2-(3-methoxyphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3/c1-24-16-3-2-4-17(13-16)25-14-18(23)22-11-9-20(10-12-22)7-8-21-6-5-19-15-21/h2-6,13,15H,7-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYIJFCPKUIKFNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)CCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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